6-Nitrocholest-5-en-3-beta-yl acetate
Overview
Description
6-Nitrocholest-5-en-3-beta-yl acetate is a chemical compound with the molecular formula C29H47NO4 and a molecular weight of 473.69 g/mol . It is a derivative of cholesterol, featuring a nitro group at the 6th position and an acetate group at the 3-beta position. This compound is primarily used in research settings and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrocholest-5-en-3-beta-yl acetate typically involves the nitration of cholesteryl acetate. The reaction conditions often include the use of nitric acid and acetic anhydride as reagents. The process involves the following steps:
Nitration: Cholesteryl acetate is treated with a mixture of nitric acid and acetic anhydride to introduce the nitro group at the 6th position.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes and ensuring consistent product quality through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-Nitrocholest-5-en-3-beta-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include hydroxide ions and amines.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: Products include amino derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used but may include hydroxyl or amino derivatives.
Scientific Research Applications
6-Nitrocholest-5-en-3-beta-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological membranes due to its structural similarity to cholesterol.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Mechanism of Action
The mechanism of action of 6-Nitrocholest-5-en-3-beta-yl acetate involves its interaction with biological membranes. The nitro group and acetate group modify the compound’s hydrophobic and hydrophilic balance, affecting its incorporation into lipid bilayers. This can influence membrane fluidity and permeability, potentially impacting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrocholest-5-en-3-beta-ol: Similar structure but without the acetate group, affecting its solubility and reactivity.
Cholesteryl nitrite: Contains a nitro group but differs in the position and type of functional groups attached.
Uniqueness
6-Nitrocholest-5-en-3-beta-yl acetate is unique due to the presence of both a nitro group and an acetate group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(30(32)33)26-16-21(34-20(4)31)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-25H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNDZPJHNAAEAB-XGRWYXQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)OC(=O)C)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940720 | |
Record name | 6-Nitrocholest-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-54-5 | |
Record name | 3β-Acetoxy-6-nitrocholest-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3beta-Acetoxy-6-nitrocholestene-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitrocholest-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitrocholest-5-en-3-β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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